Cas no 24441-77-8 (1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)-)
![1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)- structure](https://pt.kuujia.com/scimg/cas/24441-77-8x500.png)
24441-77-8 structure
Nome do Produto:1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)-
1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)-
- 1-(4-fluorophenyl)-4-(10-methoxy-6-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-3-yl)butan-1-one
- 4'-Fluoro-γ-[1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl]butyrophenone
- Butyrophenone, 4'-fluoro-4-(10-methoxy-6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-
- BRN 0711853
- 24441-77-8
- DTXSID60179201
- 4'-Fluoro-4-(10-methoxy-6-methyl-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone
-
- Inchi: InChI=1S/C24H27FN2O2/c1-26-20-13-16-27(14-4-6-22(28)17-8-10-18(25)11-9-17)15-12-19(20)24-21(26)5-3-7-23(24)29-2/h3,5,7-11H,4,6,12-16H2,1-2H3
- Chave InChI: JYMLYFYFQOJKFX-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)CCCN2CCC3=C(N(C)C4=C3C(OC)=CC=C4)CC2)=CC=1
Propriedades Computadas
- Massa Exacta: 394.20581
- Massa monoisotópica: 394.205656
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 6
- Complexidade: 551
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 34.5
- XLogP3: 4.1
Propriedades Experimentais
- Densidade: 1.19
- Ponto de ebulição: 587.3°C at 760 mmHg
- Ponto de Flash: 309°C
- Índice de Refracção: 1.595
- PSA: 34.47
1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)- Literatura Relacionada
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
4. Book reviews
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
24441-77-8 (1-Butanone,1-(4-fluorophenyl)-4-(1,4,5,6-tetrahydro-10-methoxy-6-methylazepino[4,5-b]indol-3(2H)-yl)-) Produtos relacionados
- 1890691-36-7(1-1-(quinolin-6-yl)cyclopropylethan-1-amine)
- 442863-76-5((1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol)
- 2228402-65-9(1-(2,5-dimethylfuran-3-yl)cyclopropylmethanol)
- 39503-52-1(Methyl 5-bromo-2-hydroxy-4-methoxybenzoate)
- 861211-51-0(1-(6-chloro-3-pyridinyl)methyl-2-methylpiperidine)
- 1807224-89-0(2-Bromo-5-chloromethyl-4-cyanobenzenesulfonyl chloride)
- 195433-54-6(Methanesulfonamide, N-(1-methylethyl)-N-(2-nitrophenyl)-)
- 2229124-57-4(1,1,1-trifluoro-3-(2-methylquinolin-6-yl)propan-2-amine)
- 38281-52-6(3-Bromobenzofuran-2-carbaldehyde)
- 1353978-97-8(1-acetylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
